molecular formula C19H21N3O3 B2428187 N-(4-acetamidophenyl)-N'-(3-phenylpropyl)ethanediamide CAS No. 900000-77-3

N-(4-acetamidophenyl)-N'-(3-phenylpropyl)ethanediamide

Cat. No.: B2428187
CAS No.: 900000-77-3
M. Wt: 339.395
InChI Key: BHCFHUYYVWCEMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4-acetamidophenyl)-N-(3-phenylpropyl)oxamide is a synthetic organic compound characterized by the presence of an oxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-acetamidophenyl)-N-(3-phenylpropyl)oxamide typically involves the reaction of 4-acetamidophenylamine with 3-phenylpropylamine in the presence of an oxalyl chloride reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of the oxalyl chloride intermediate by reacting oxalic acid with thionyl chloride.

    Step 2: Reaction of the oxalyl chloride intermediate with 4-acetamidophenylamine to form the corresponding acyl chloride.

    Step 3: Coupling of the acyl chloride with 3-phenylpropylamine to yield N’-(4-acetamidophenyl)-N-(3-phenylpropyl)oxamide.

Industrial Production Methods

Industrial production of N’-(4-acetamidophenyl)-N-(3-phenylpropyl)oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-acetamidophenyl)-N-(3-phenylpropyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N’-(4-acetamidophenyl)-N-(3-phenylpropyl)oxamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a drug candidate due to its structural similarity to bioactive molecules.

    Materials Science: Used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.

    Industrial Applications: Utilized in the synthesis of other complex organic compounds and intermediates.

Mechanism of Action

The mechanism of action of N’-(4-acetamidophenyl)-N-(3-phenylpropyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

N’-(4-acetamidophenyl)-N-(3-phenylpropyl)oxamide can be compared with other similar compounds, such as:

    N’-(4-acetamidophenyl)-N-(2-phenylethyl)oxamide: Differing by the length of the alkyl chain, which can affect its biological activity and physical properties.

    N’-(4-acetamidophenyl)-N-(4-phenylbutyl)oxamide: Featuring a longer alkyl chain, potentially leading to different solubility and reactivity.

    N’-(4-acetamidophenyl)-N-(3-phenylpropyl)carbamate:

The uniqueness of N’-(4-acetamidophenyl)-N-(3-phenylpropyl)oxamide lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N'-(4-acetamidophenyl)-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-14(23)21-16-9-11-17(12-10-16)22-19(25)18(24)20-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,20,24)(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCFHUYYVWCEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.